molecular formula C9H10F3NS B6351470 alpha-(Trifluoromethylthio)-methyl-benzyl amine, 97% CAS No. 1246466-60-3

alpha-(Trifluoromethylthio)-methyl-benzyl amine, 97%

Cat. No. B6351470
CAS RN: 1246466-60-3
M. Wt: 221.24 g/mol
InChI Key: NIDIJNJCPOLYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(Trifluoromethylthio)-methyl-benzyl amine (97%) is a highly reactive organic compound that is widely used in a variety of scientific research applications. This compound has been found to possess a wide range of biochemical and physiological effects, making it an important tool for researchers.

Scientific Research Applications

Alpha-(Trifluoromethylthio)-methyl-benzyl amine (97%) is widely used in scientific research due to its wide range of biochemical and physiological effects. This compound has been used in a variety of biological and chemical studies, including studies of protein-protein interactions, enzyme inhibition, and drug delivery. Additionally, this compound has been used in studies of the effects of environmental toxins and the effects of drugs on the human body.

Mechanism of Action

The mechanism of action of alpha-(Trifluoromethylthio)-methyl-benzyl amine (97%) is not fully understood. However, it is believed that this compound binds to the active sites of enzymes and proteins, thereby inhibiting their activity. Additionally, this compound may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
Alpha-(Trifluoromethylthio)-methyl-benzyl amine (97%) has been found to possess a wide range of biochemical and physiological effects. This compound has been found to inhibit the activity of enzymes and proteins, as well as to possess antioxidant and anti-inflammatory properties. Additionally, this compound has been found to possess anti-cancer and anti-microbial properties.

Advantages and Limitations for Lab Experiments

The use of alpha-(Trifluoromethylthio)-methyl-benzyl amine (97%) in laboratory experiments has a number of advantages. This compound is highly reactive, making it easy to use in a variety of experiments. Additionally, this compound is relatively inexpensive and easy to obtain. However, this compound is highly toxic and should be handled with caution.

Future Directions

The use of alpha-(Trifluoromethylthio)-methyl-benzyl amine (97%) in scientific research is an emerging field with a number of potential future directions. These include further studies of its biochemical and physiological effects, as well as its potential applications in drug delivery, protein-protein interactions, and enzyme inhibition. Additionally, further research into the mechanism of action of this compound may lead to the development of new therapeutic agents. Finally, further research into the toxicity of this compound may lead to the development of safer alternatives.

Synthesis Methods

Alpha-(Trifluoromethylthio)-methyl-benzyl amine (97%) is synthesized through a process known as the Mitsunobu reaction. This reaction involves the combination of an acid, a base, and an alcohol to form the desired compound. Specifically, the reaction requires the use of trifluoromethanesulfonate, a base such as diisopropylethylamine, and an alcohol such as benzyl alcohol. The reaction is typically carried out at room temperature and results in a yield of approximately 97%.

properties

IUPAC Name

1-phenyl-2-(trifluoromethylsulfanyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NS/c10-9(11,12)14-6-8(13)7-4-2-1-3-5-7/h1-5,8H,6,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDIJNJCPOLYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CSC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(Trifluoromethylthio)-methyl-benzyl amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.